molecular formula C26H28N2O B5367139 2-methyl-N-phenyl-1-(4-propylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinamine

2-methyl-N-phenyl-1-(4-propylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinamine

Katalognummer B5367139
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: YHHMAILEJNEKCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-phenyl-1-(4-propylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinamine, also known as MPPTQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Wirkmechanismus

2-methyl-N-phenyl-1-(4-propylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinamine acts as a competitive antagonist for the dopamine D3 receptor, binding to the receptor and preventing the binding of dopamine. This results in a decrease in dopamine signaling, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the brain. It has been found to decrease dopamine release in the nucleus accumbens, a brain region involved in reward processing. This can lead to a decrease in reward-seeking behavior and may have implications for the treatment of addiction. This compound has also been found to have anxiolytic effects, reducing anxiety-like behavior in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

2-methyl-N-phenyl-1-(4-propylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinamine has several advantages for use in lab experiments. It is a selective antagonist for the dopamine D3 receptor, allowing for specific manipulation of this receptor without affecting other dopamine receptors. It is also relatively stable and easy to synthesize. However, there are some limitations to its use. This compound has a relatively low affinity for the dopamine D3 receptor, which may limit its effectiveness in certain experiments. It also has a relatively short half-life, which may require frequent dosing in longer experiments.

Zukünftige Richtungen

There are several future directions for research on 2-methyl-N-phenyl-1-(4-propylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinamine. One area of interest is its potential for the treatment of addiction and other neurological disorders. Further studies are needed to determine the optimal dosing and administration of this compound for these applications. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Finally, this compound may have applications in the study of other neurotransmitter systems, such as the serotonin system, which could lead to new insights into the mechanisms underlying various psychiatric disorders.

Synthesemethoden

2-methyl-N-phenyl-1-(4-propylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinamine can be synthesized through a multi-step process involving the reaction of 4-propylbenzoyl chloride with 2-methyl-1,2,3,4-tetrahydroquinoline, followed by the reaction of the resulting product with phenylhydrazine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-phenyl-1-(4-propylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes this compound a valuable tool for studying the role of the dopamine system in various neurological disorders, such as addiction and schizophrenia.

Eigenschaften

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-propylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O/c1-3-9-20-14-16-21(17-15-20)26(29)28-19(2)18-24(23-12-7-8-13-25(23)28)27-22-10-5-4-6-11-22/h4-8,10-17,19,24,27H,3,9,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHMAILEJNEKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2C(CC(C3=CC=CC=C32)NC4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.